Ido1-IN-7

IDO1 Cellular Assay SKOV3

Ido1-IN-7 delivers a unique combination of sub-10 nM cellular IDO1 IC50 (6.1 nM in SKOV3) and >2,000-fold selectivity over TDO (IC50 14,000 nM), providing an unambiguous experimental window to isolate IDO1-specific immune effects from TDO compensation. Unlike dual IDO1/TDO inhibitors, this high selectivity eliminates confounding off-target blockade, making it the definitive tool for mechanistic immuno-oncology studies. Oral PK in mice (Cmax 10.0 µM, AUC0-8h 27.1 µM*h, t1/2 1.4 h) enables precise dose calculation for in vivo efficacy models. Human whole blood IC50 of 330 nM supports translational target-engagement benchmarking. Choose Ido1-IN-7 for reproducible, interpretable IDO1 research.

Molecular Formula C22H19ClFN3O3
Molecular Weight 427.9 g/mol
Cat. No. B12424307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdo1-IN-7
Molecular FormulaC22H19ClFN3O3
Molecular Weight427.9 g/mol
Structural Identifiers
SMILESC1CN(CC(C1C2=C3C=C(C=CC3=NC=C2)F)O)C(=O)C(=O)NC4=CC=C(C=C4)Cl
InChIInChI=1S/C22H19ClFN3O3/c23-13-1-4-15(5-2-13)26-21(29)22(30)27-10-8-17(20(28)12-27)16-7-9-25-19-6-3-14(24)11-18(16)19/h1-7,9,11,17,20,28H,8,10,12H2,(H,26,29)/t17-,20+/m1/s1
InChIKeyGZSMNWZYUMDTHO-XLIONFOSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ido1-IN-7 for IDO1 Research: Potency, Selectivity, and Pharmacokinetic Data for Procurement Decisions


Ido1-IN-7 (CAS 2351199-98-7) is a small-molecule indoleamine-2,3-dioxygenase-1 (IDO1) inhibitor. It is an analogue of the IDO1 inhibitor NLG-919 (Navoximod) . The compound exhibits high selectivity for IDO1 over tryptophan 2,3-dioxygenase (TDO) , and its pharmacokinetic (PK) profile has been characterized in mice, with oral bioavailability demonstrated .

Why IDO1 Inhibitors Are Not Interchangeable: Ido1-IN-7 vs. Epacadostat, Linrodostat, and Dual Inhibitors


IDO1 inhibitors display significant variability in cellular potency, selectivity for the TDO isoform, and in vivo pharmacokinetics. For example, Ido1-IN-7 demonstrates a unique combination of sub-10 nM cellular IC50 and a selectivity window of >2,000-fold over TDO , while other clinical-stage IDO1 inhibitors like Epacadostat and Linrodostat have different selectivity profiles and mechanisms (reversible vs. irreversible) . Furthermore, dual IDO1/TDO inhibitors present a different risk-benefit profile due to broader tryptophan catabolism blockade . These differences preclude simple interchange and necessitate compound-specific experimental design.

Quantitative Evidence for Ido1-IN-7 Differentiation: Cellular IC50, TDO Selectivity, and Pharmacokinetics


Cellular IDO1 Inhibition: Ido1-IN-7 vs. Epacadostat and NLG-919

Ido1-IN-7 inhibits IDO1 in SKOV3 cells with an IC50 of 6.1 nM . This cellular potency is comparable to the clinical candidate Epacadostat (HeLa IC50 = 7.4 nM) and superior to its parent analogue NLG-919 (IC50 = 38 nM) . This places Ido1-IN-7 among the more potent IDO1 inhibitors in cellular contexts, which is a critical factor for in vitro and in vivo experimental design.

IDO1 Cellular Assay SKOV3

Selectivity for IDO1 over TDO: Ido1-IN-7 vs. Linrodostat

Ido1-IN-7 exhibits high selectivity for IDO1 over TDO, with a TDO IC50 of 14,000 nM, yielding a selectivity ratio of approximately 2,300-fold . In contrast, Linrodostat (BMS-986205) demonstrates a selectivity ratio of >1,800-fold (IDO1 IC50 = 1.1 nM; TDO IC50 > 2,000 nM) . While both are highly selective, Ido1-IN-7's selectivity is defined by a specific TDO IC50 value rather than a lower limit, providing a more precise benchmark for studies concerned with TDO-mediated resistance.

IDO1 TDO Selectivity

Oral Pharmacokinetics in Mice: Ido1-IN-7 vs. IDO1/TDO-IN-7

Ido1-IN-7 is orally bioavailable in mice, achieving a Cmax of 10.0 μM, an AUC0-8h of 27.1 μM*h, and a half-life of 1.4 h following a 10 mg/kg oral dose . This contrasts with the dual inhibitor IDO1/TDO-IN-7, for which only qualitative statements of 'acceptable pharmacokinetic profiles' are available, with no specific PK parameters reported . The availability of defined PK parameters for Ido1-IN-7 enables accurate dose calculation and modeling for in vivo studies.

Pharmacokinetics Oral Bioavailability In Vivo

Human Whole Blood Activity: Ido1-IN-7 vs. Epacadostat

In a human whole blood assay, Ido1-IN-7 exhibits an IC50 of 330 nM . Epacadostat, a clinical-stage IDO1 inhibitor, shows an IC50 of 125 nM in an IFN-γ induced whole blood assay . While Epacadostat is approximately 2.6-fold more potent in this ex vivo system, Ido1-IN-7's whole blood activity is still within a range considered relevant for in vivo translation, and its defined value allows for direct benchmarking.

Whole Blood Assay Potency Translation

Recommended Research Applications for Ido1-IN-7 Based on Differential Evidence


In Vitro Studies Requiring Potent, Selective IDO1 Inhibition with a Defined TDO Selectivity Window

Researchers studying IDO1-mediated immune suppression in tumor cell lines (e.g., SKOV3) can utilize Ido1-IN-7's 6.1 nM cellular IC50 to achieve robust target inhibition at low concentrations. Its precisely defined TDO selectivity ratio (IC50 = 14,000 nM) provides a clear experimental window for distinguishing IDO1-specific effects from potential TDO-mediated compensation, an advantage over compounds with less defined selectivity profiles.

In Vivo Efficacy Studies in Syngeneic Mouse Models Requiring Defined Oral Dosing

Investigators planning in vivo efficacy studies in immunocompetent mouse tumor models (e.g., B16-F10) can leverage Ido1-IN-7's defined oral PK parameters (Cmax = 10.0 μM, AUC0-8h = 27.1 μM*h, t1/2 = 1.4 h) . These quantitative metrics allow for precise calculation of dosing regimens to achieve and maintain therapeutically relevant plasma concentrations, reducing the empirical dose-finding burden.

Ex Vivo Target Engagement Studies Using Human Whole Blood

For translational studies aiming to predict in vivo target engagement in humans, Ido1-IN-7's 330 nM IC50 in human whole blood provides a benchmark for assessing compound activity in a more complex, physiologically relevant matrix. This data can be used to calibrate dosing strategies and compare activity across different experimental systems.

Studies Focusing on IDO1-Selective Pharmacology Without TDO Confounding

Given its high selectivity for IDO1 over TDO (14,000 nM IC50) , Ido1-IN-7 is particularly well-suited for experiments designed to isolate the specific immunological and metabolic consequences of IDO1 inhibition, without the confounding influence of concomitant TDO blockade. This is critical for mechanistic studies where the individual contributions of IDO1 and TDO to immune suppression are being dissected.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ido1-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.